molecular formula C15H13Cl2NO3S B11174448 N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11174448
M. Wt: 358.2 g/mol
InChI Key: KBSMNYYCVBUXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group and a methylphenylsulfonyl group attached to an acetamide backbone, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 3,5-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group is known to play a crucial role in its activity, potentially forming strong interactions with target proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to its specific combination of dichlorophenyl and methylphenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C15H13Cl2NO3S

Molecular Weight

358.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H13Cl2NO3S/c1-10-2-4-14(5-3-10)22(20,21)9-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19)

InChI Key

KBSMNYYCVBUXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.